N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide
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Overview
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of thiadiazole and oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 5-Ethyl-1,3,4-thiadiazole: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Synthesis of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole: This involves the cyclization of hydrazide derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the thiadiazole and oxadiazole moieties through a sulfanyl linkage, typically using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted thiadiazole or oxadiazole compounds.
Scientific Research Applications
N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular signaling pathways, it may modulate receptor activity, leading to changes in downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide
- N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide
Uniqueness
N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamide is unique due to its specific combination of thiadiazole and oxadiazole moieties, which confer distinct electronic and steric properties. These properties enhance its potential as a versatile compound in various applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H15N5O3S2 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H15N5O3S2/c1-3-12-17-19-14(25-12)16-11(21)8-24-15-20-18-13(23-15)9-4-6-10(22-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,16,19,21) |
InChI Key |
HWDJZTBEFCPZQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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